Product packaging for Carboxy Dabrafenib Disodium Salt(Cat. No.:)

Carboxy Dabrafenib Disodium Salt

Cat. No.: B13448134
M. Wt: 594.5 g/mol
InChI Key: BQKRXTPLKDRTES-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxy Dabrafenib Disodium Salt is a chemical reagent of significant interest in oncology and pharmaceutical research, primarily as a metabolite of the anticancer drug Dabrafenib. Dabrafenib is a reversible, highly potent ATP-competitive inhibitor that specifically targets the BRAF V600E mutation, an activating mutation prevalent in over 40% of melanomas and other cancers . The parent compound demonstrates a remarkable IC50 value of 0.65 nM for the BRAFV600E kinase, effectively inhibiting the dysregulated MAPK signaling pathway that drives tumor cell proliferation and survival . Beyond its primary mechanism, recent scientific investigations have revealed that Dabrafenib is a potent activator of the human Pregnane X Receptor (hPXR), a master regulator of drug-metabolizing enzymes and transporters . This activation can induce the expression of cytochrome P450 enzymes (including CYP3A4, CYP2C8, CYP2C9, and CYP2C19) and UGT enzymes, potentially leading to drug-drug interactions and contributing to mechanisms of chemoresistance in cancer cells, particularly in colon and liver malignancies . Consequently, this compound serves as a critical reference standard and tool compound for researchers studying the complex pharmacokinetics, metabolism, and disposition of Dabrafenib. Its applications extend to in vitro investigations of hPXR-mediated gene regulation, the emergence of multidrug resistance, and the intricate balance between targeted therapy and unintended nuclear receptor activation in cancer treatment paradigms. This product is intended for research use only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H17F3N5Na2O4S2+ B13448134 Carboxy Dabrafenib Disodium Salt

Properties

Molecular Formula

C23H17F3N5Na2O4S2+

Molecular Weight

594.5 g/mol

IUPAC Name

disodium;2-[5-(2-aminopyrimidin-4-yl)-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-2-yl]-2-methylpropanoate

InChI

InChI=1S/C23H18F3N5O4S2.2Na/c1-23(2,21(32)33)20-30-17(18(36-20)15-9-10-28-22(27)29-15)11-5-3-8-14(16(11)26)31-37(34,35)19-12(24)6-4-7-13(19)25;;/h3-10,31H,1-2H3,(H,32,33)(H2,27,28,29);;/q;2*+1/p-1

InChI Key

BQKRXTPLKDRTES-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Molecular Biotransformation and Enzymatic Pathways of Carboxy Dabrafenib Disodium Salt Formation

Influence of Genetic Polymorphisms on Carboxy Dabrafenib (B601069) Biogenesis

Genetic variations in the enzymes responsible for metabolizing dabrafenib can lead to significant differences in the formation of its metabolites, including carboxy dabrafenib. This inter-individual variability is a key area of investigation in understanding the pharmacokinetics of dabrafenib.

Impact of CYP Genotype Variations on Metabolite Production

The production of carboxy dabrafenib is intrinsically linked to the activity of CYP3A4 and CYP2C8 enzymes. nih.govnih.gov Genetic polymorphisms, which are variations in the DNA sequence of the genes encoding these enzymes, can alter their metabolic capacity. For instance, some individuals may have genetic variants that result in reduced or enhanced enzyme activity.

As dabrafenib is a substrate for both CYP3A4 and CYP2C8, any genetic variation that significantly alters the function of these enzymes can be expected to impact the rate and extent of carboxy dabrafenib formation. nih.govnih.gov For example, an individual with a CYP3A4 or CYP2C8 genotype that confers a "poor metabolizer" phenotype may exhibit slower conversion of dabrafenib to hydroxy dabrafenib, and consequently, a reduced rate of carboxy dabrafenib production. Conversely, "ultrarapid metabolizers" with highly active enzyme variants might show an accelerated formation of these metabolites.

While the direct impact of specific CYP2C8 and CYP3A4 genotypes on carboxy dabrafenib levels is an area of ongoing research, the established role of these enzymes in dabrafenib metabolism strongly suggests that such genetic variations are a key determinant of metabolite exposure.

Exploration of Inter-Individual Variability in Metabolic Rates

The metabolic rate of dabrafenib, and therefore the production of carboxy dabrafenib, shows considerable variability among individuals. nih.govdntb.gov.ua This variability can be attributed in part to the genetic polymorphisms in CYP enzymes as discussed above. researchgate.net

Patients treated with dabrafenib exhibit a large interindividual variability in clinical outcomes, which may be linked to differences in drug pharmacokinetics. nih.govdntb.gov.ua This variability in how the drug is processed can lead to different concentrations of both the parent drug and its metabolites in the bloodstream.

Population pharmacokinetic studies have been conducted to characterize the pharmacokinetics of dabrafenib and its metabolites. nih.gov These studies have helped to quantify the extent of inter-individual variability and identify factors that may contribute to it. While factors such as age and weight have been shown to have a small impact on dabrafenib exposure, the role of genetic factors in metabolic enzyme activity remains a significant area of interest for personalizing therapy. nih.gov The significant inter-individual variability in the plasma concentrations of dabrafenib and its metabolites underscores the potential clinical relevance of understanding the genetic determinants of its metabolism. nih.gov

The table below outlines the key metabolites of Dabrafenib and their characteristics.

CompoundRolePlasma Radioactivity (AUC %) nih.govHalf-life (hours) nih.gov
DabrafenibParent Drug11%5-6
Hydroxy dabrafenibActive Metabolite8%5-6
Carboxy dabrafenib Inactive Metabolite54%18-20
Desmethyl-dabrafenibMetabolite3%18-20

Preclinical Pharmacological and Mechanistic Investigations of Carboxy Dabrafenib Disodium Salt

In Vitro Cellular Studies on Carboxy Dabrafenib (B601069) Disodium (B8443419) Salt

In vitro studies provide foundational knowledge about the direct effects of a compound on cancer cells. For Carboxy Dabrafenib, the focus of such studies has been to determine if it retains the pharmacological activity of its parent compound, Dabrafenib.

Effects on Cellular Signaling Pathways in Cancer Cell Lines

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The primary target of Dabrafenib is the BRAF kinase within this pathway.

While Dabrafenib is a known potent inhibitor of BRAF V600 mutations, leading to the downregulation of the MAPK pathway, comprehensive studies detailing the direct effects of Carboxy Dabrafenib on this pathway are limited. An FDA review document indicates that among the three major metabolites of Dabrafenib (hydroxy-dabrafenib, desmethyl-dabrafenib, and carboxy-dabrafenib), Carboxy Dabrafenib demonstrated the least inhibitory activity against BRAF mutations. fda.gov This suggests a significantly reduced potential to modulate the MAPK pathway compared to the parent drug and other metabolites.

Beyond its primary target, the broader kinase inhibitory profile of a compound is important to understand its full mechanism of action and potential off-target effects. For Carboxy Dabrafenib, specific in vitro kinase inhibition screening has been conducted. One study reported that Carboxy-dabrafenib did not show inhibitory activity against any of the tested cytochrome P450 (P450) enzymes, which, while not a direct assessment of kinase activity, points towards a more inactive profile compared to its parent compound. nih.govnih.gov

Cell Proliferation and Apoptosis Modulation in Preclinical Models

A key desired outcome of a cancer therapeutic is the ability to halt cancer cell growth and induce programmed cell death (apoptosis). While Dabrafenib has been shown to inhibit the growth of BRAF-mutant cancer cell lines, specific data on the effects of Carboxy Dabrafenib on cell proliferation and apoptosis are not extensively available in publicly accessible literature. nih.govvaluebasedcancer.com The lower inhibitory activity of Carboxy Dabrafenib against BRAF suggests that its direct impact on cell proliferation and apoptosis is likely to be minimal. fda.gov

Cellular Uptake and Efflux Mechanisms of Carboxy Dabrafenib

The ability of a compound to enter and remain within a target cell is governed by cellular uptake and efflux transporters.

In vitro studies have identified that Dabrafenib and its metabolites can interact with various transporter proteins. Specifically, Carboxy Dabrafenib has been shown to be an inhibitor of the organic anion transporting polypeptides OATP1B1 and OATP1B3. nih.gov These transporters are primarily located in the liver and are involved in the uptake of a wide range of endogenous compounds and xenobiotics from the blood. nih.gov Inhibition of these transporters can lead to drug-drug interactions.

There is no direct evidence to suggest that Carboxy Dabrafenib is a significant substrate or inhibitor of ABC transporters like P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP). nih.gov

Data Tables

Table 1: In Vitro Activity of Dabrafenib Metabolites

CompoundRelative Inhibitory Activity against BRAF V600 mutationsP450 Enzyme Inhibition
Desmethyl-dabrafenibSimilar to DabrafenibInhibits CYP2B6, 2C8, 2C9, 2C19, and 3A4 nih.gov
Hydroxy-dabrafenibLess active than Desmethyl-dabrafenibInhibits CYP1A2, 2C9, and 3A4 nih.gov
Carboxy-dabrafenib Least active of the three metabolites fda.gov Did not inhibit any of the P450 enzymes tested nih.govnih.gov

Table 2: Interaction of Carboxy Dabrafenib with Cellular Transporters

TransporterRole of Carboxy Dabrafenib
OATP1B1Inhibitor nih.gov
OATP1B3Inhibitor nih.gov
ABC Transporters (e.g., ABCB1, ABCG2)No significant interaction reported
Intracellular Accumulation and Distribution

Studies on the distribution of dabrafenib and its metabolites have shown that carboxy dabrafenib is a significant component in plasma. nih.gov Following oral administration of dabrafenib, carboxy dabrafenib is formed through the oxidation of hydroxy-dabrafenib. nih.govdrugbank.com This metabolite exhibits a longer half-life (21 to 22 hours) compared to the parent drug dabrafenib (8 hours). fda.gov

A study analyzing the population pharmacokinetics of dabrafenib found that the steady-state pre-dose concentration of carboxy-dabrafenib was significantly higher than that of dabrafenib and its other metabolites, hydroxy-dabrafenib and desmethyl-dabrafenib. nih.gov This suggests a notable systemic exposure to carboxy-dabrafenib. nih.gov

Table 1: Steady-State Pre-Dose Concentrations of Dabrafenib and its Metabolites nih.gov

CompoundSteady-State Pre-Dose Concentration (ng/mL)Coefficient of Variation (%)
Dabrafenib46.683.5
Hydroxy-dabrafenib69.364.1
Carboxy-dabrafenib 3608 14.7
Desmethyl-dabrafenib29117.2

Ex Vivo and In Vivo Animal Model Studies

Preclinical studies in animal models have been crucial in understanding the pharmacological effects of dabrafenib and its metabolites.

Pharmacodynamic studies have primarily focused on the parent drug, dabrafenib. In a BRAFV600E-containing xenograft model of human melanoma, orally administered dabrafenib led to the inhibition of ERK activation, a downstream effector in the MAPK pathway. plos.orgnih.gov This was accompanied by a downregulation of the proliferation marker Ki67 and an upregulation of the cell cycle inhibitor p27, ultimately resulting in tumor growth inhibition. plos.orgnih.gov While the direct pharmacodynamic effects of carboxy dabrafenib are not explicitly detailed, its presence in animal models during toxicity studies suggests it has been reasonably characterized. fda.gov

Exploration of Molecular Interactions and Target Engagement

The molecular interactions of dabrafenib and its metabolites are central to their mechanism of action.

Dabrafenib is an ATP-competitive inhibitor of several BRAF kinase mutants, including V600E, V600K, and V600D, with IC50 values in the low nanomolar range. fda.govguidetopharmacology.org It also inhibits wild-type BRAF and CRAF at similar concentrations. fda.gov In vitro kinase assays have shown that carboxy-dabrafenib also possesses inhibitory activity against these BRAF mutations, although it is less potent than the parent compound. fda.gov

Beyond BRAF, dabrafenib has been shown to inhibit other kinases at higher concentrations, including SIK1, NEK11, and LIMK1. guidetopharmacology.org A chemical proteomic screen identified additional dabrafenib-specific targets such as CAMK1α, CDK16, and NEK9. nih.gov The binding of carboxy dabrafenib to these off-target kinases has not been as extensively studied.

Table 2: In Vitro Kinase Inhibitory Activity of Dabrafenib fda.govguidetopharmacology.org

KinaseIC50 (nM)
BRAF V600E< 2
BRAF V600K< 2
BRAF V600D< 2
Wild-type BRAF≤ 5
CRAF≤ 5
LMK1≤ 50
ALK5≤ 50
NEK11≤ 50
CK1≤ 50
SIK1≤ 50

Ligand-Receptor Interaction Studies (e.g., SPR, ITC)

Detailed ligand-receptor interaction studies are crucial for understanding the binding kinetics and affinity of a compound to its target protein. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide invaluable data on association and dissociation rates, as well as the thermodynamic parameters of binding. However, a thorough search of scientific databases and literature reveals a conspicuous absence of such studies for Carboxy Dabrafenib Disodium Salt.

While the parent drug, dabrafenib, has been extensively characterized for its high-affinity binding to the BRAF V600E mutant kinase, similar data for its carboxy metabolite in the disodium salt form is not published. This lack of information makes it impossible to construct a data table detailing its binding affinity (K_D), association rate (k_a), dissociation rate (k_d), or thermodynamic profile (ΔH, ΔS). Without this fundamental data, the direct pharmacological activity of this compound at the BRAF kinase remains speculative.

Mechanisms of Resistance Modulation in Preclinical Settings

The development of resistance to BRAF inhibitors like dabrafenib is a major clinical challenge, often driven by the reactivation of the MAPK pathway or the activation of bypass signaling cascades. While the role of various genetic and epigenetic alterations in conferring resistance to dabrafenib is an area of active research, the specific contribution of this compound to these processes is not well-defined in preclinical studies.

Role of Carboxy Dabrafenib in Acquired Resistance Development

The conversion of dabrafenib to carboxy dabrafenib represents a significant metabolic pathway. However, preclinical studies that directly investigate whether this compound actively contributes to the development of acquired resistance are not available. It is plausible that the metabolite may have a different pharmacological profile than the parent compound, potentially lacking significant BRAF inhibitory activity. If it competes with dabrafenib for binding to the target without eliciting a therapeutic effect, it could theoretically contribute to reduced drug efficacy. Conversely, it might be an inactive metabolite with no significant role in resistance. Without dedicated research, any proposed role remains hypothetical.

Strategies for Overcoming Resistance through Metabolite Modulation

Given the lack of evidence implicating this compound in resistance mechanisms, there are currently no established or proposed strategies in preclinical development that focus on modulating this specific metabolite to overcome resistance to dabrafenib. Research efforts to circumvent dabrafenib resistance have predominantly focused on combination therapies, such as the co-administration of MEK inhibitors like trametinib, or targeting alternative signaling pathways that become activated in resistant tumors. The modulation of dabrafenib's metabolism as a strategy to overcome resistance has not been a primary focus of published preclinical research.

Advanced Analytical Methodologies for Carboxy Dabrafenib Disodium Salt Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating Carboxy Dabrafenib (B601069) Disodium (B8443419) Salt from its parent compound and other metabolites in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and specific quantification of Carboxy Dabrafenib Disodium Salt. nih.govnih.gov Several validated LC-MS/MS methods have been developed for the simultaneous measurement of Dabrafenib and its metabolites, including the carboxylated form, in human plasma. nih.govresearchgate.net

These methods typically involve a straightforward sample preparation step, such as protein precipitation, followed by separation using reversed-phase high-performance liquid chromatography (HPLC). nih.govnih.gov The detection is then carried out using a tandem mass spectrometer, often with a heated electrospray ionization (ESI) source operating in positive ion mode. nih.govnih.gov The use of multiple reaction monitoring (MRM) ensures high selectivity and sensitivity for accurate quantification.

Validation of these LC-MS/MS assays is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). nih.govnih.gov Key validation parameters include accuracy, precision, selectivity, recovery, and stability under various storage conditions. nih.govnih.gov For instance, one validated method demonstrated accuracy between 94.6% and 112.0% and precision with a coefficient of variation (CV) for within-run and between-run analysis ranging from 1.9% to 3.4% and 1.7% to 12.0%, respectively. nih.gov

It is important to note that as a carboxylic acid, Carboxy Dabrafenib may ionize poorly in positive ESI mode, especially when the chromatography is performed at a neutral pH. nih.gov This can affect the observed concentrations compared to the parent drug. nih.gov Therefore, careful optimization of the mobile phase pH and ionization source parameters is critical for reliable semi-quantification when a dedicated reference standard for the disodium salt is unavailable. nih.gov

Table 1: Exemplary LC-MS/MS Method Parameters for Dabrafenib and its Metabolites

ParameterDescriptionReference
Chromatography SystemAcquity H-Class UPLC system researchgate.net
ColumnWaters CORTECS UPLC C18 (2.1 × 50 mm, 1.6 μm) researchgate.net
Mobile PhaseGradient elution system researchgate.net
Mass SpectrometerXevo TQ-S Micro Tandem Mass Spectrometer researchgate.net
Ionization ModePositive Electrospray Ionization (ESI) nih.govnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) japsonline.com

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

While LC-MS/MS is the gold standard for quantification in biological matrices, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection can be employed for the analysis of this compound, particularly in simpler matrices or for quality control purposes. researchgate.net

The selection of the detector wavelength is crucial for achieving optimal sensitivity. For Dabrafenib and its degradation products, a detection wavelength of 225 nm has been utilized. ijper.org A study on the photoinduced conversion of Dabrafenib noted that the resulting phenanthrene (B1679779) derivative exhibited increased absorption around 400 nm and green fluorescence when excited at 375 nm. nih.gov While this specific data pertains to a photodegradation product and not the carboxylated metabolite, it highlights the potential for using fluorescence detection for related compounds with suitable chromophores and fluorophores.

The development of a stability-indicating HPLC method is essential to separate the main compound from any potential impurities or degradation products. ijper.org Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are performed to ensure the method's specificity. ijper.org

Table 2: HPLC Method Parameters for Dabrafenib Analysis

ParameterDescriptionReference
SystemRP-HPLC with UV detector researchgate.net
ColumnCapcell PAK C18Mg II reversed-phase researchgate.net
Mobile Phase0.5% Na2HPO4·H2O (pH 3.5)-Acetonitrile-Methanol (55:25:20 v/v/v) researchgate.net
Flow Rate1.0 ml/min researchgate.net
UV-Detection250 nm researchgate.net

Derivatization Strategies for Enhanced Detection

For compounds that exhibit poor chromatographic retention or low detector response, derivatization can be a valuable strategy to enhance their detection. nih.gov While specific derivatization methods for this compound are not extensively documented in the reviewed literature, the general principles can be applied.

Derivatization aims to modify the chemical structure of the analyte to improve its analytical properties. For instance, in mass spectrometry, derivatization can be used to introduce a readily ionizable group, thereby increasing the signal intensity. nih.gov For HPLC with UV or fluorescence detection, a derivatizing agent can be chosen to introduce a strong chromophore or fluorophore into the molecule. nih.gov

Given that this compound possesses a carboxylic acid group, esterification is a potential derivatization reaction. This could improve its chromatographic behavior on reversed-phase columns and potentially enhance its ionization efficiency in mass spectrometry.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (academic, not basic ID)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. While basic identification can be achieved with simpler methods, NMR is crucial for unambiguous structural confirmation, especially for novel compounds or metabolites.

For this compound, 1H and 13C NMR spectra would provide key information. The 1H NMR spectrum would show the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The 13C NMR spectrum would reveal the number and types of carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of the molecule and confirm the position of the carboxyl group. While specific NMR data for this compound is not publicly available, the principles of NMR analysis would be applied to its known chemical structure. clearsynth.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylate group (O-H stretch, C=O stretch), the sulfonamide group (S=O stretch, N-H stretch), and the various aromatic and heterocyclic rings. The presence of the disodium salt would be indicated by the absence of the broad O-H stretch of the carboxylic acid and the appearance of characteristic carboxylate salt absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to the π-π* transitions of its aromatic and thiazole (B1198619) rings. A study on Dabrafenib reported a UV absorption maximum at 225 nm. ijper.org The carboxylated metabolite would likely have a similar, though potentially slightly shifted, absorption profile.

Mass Spectrometry Applications

Mass spectrometry (MS) is an indispensable tool for the analysis of drug metabolites, including this compound. Its high sensitivity and selectivity are crucial for detecting and identifying metabolites within complex biological samples.

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is pivotal for the structural elucidation of dabrafenib's metabolites, such as Carboxy Dabrafenib. HRMS provides highly accurate mass measurements, which helps in determining the elemental composition of a molecule and identifying unknown metabolites. Dabrafenib is metabolized in the body through processes like oxidation, which leads to the formation of hydroxy-dabrafenib, and further oxidation to carboxy-dabrafenib. researchgate.netdrugbank.com This transformation to Carboxy Dabrafenib involves a pH-dependent decarboxylation. researchgate.net

Tandem mass spectrometry (MS/MS) is often used with HRMS to confirm the structure of these metabolites. In MS/MS, the metabolite ion is isolated and fragmented, creating a unique pattern that serves as a molecular fingerprint, helping to pinpoint the exact location of metabolic changes.

Bioanalytical Assay Development and Validation for Non-Clinical Matrices

The development and validation of bioanalytical assays are critical for the accurate measurement of this compound in non-clinical biological samples, which is essential for preclinical studies.

Quantification in Plasma, Tissue Homogenates, and Cell Lysates

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drug metabolites in biological matrices. japsonline.comnih.govnih.gov This technique is highly sensitive and selective. The development of an LC-MS/MS assay for Carboxy Dabrafenib involves optimizing chromatographic conditions and mass spectrometer settings. An internal standard is typically used to ensure the accuracy and precision of the results. japsonline.com

Validated LC-MS/MS methods have been successfully used to quantify dabrafenib and its metabolites in various biological samples. For instance, in one study, Carboxy-Dabrafenib was identified as the main metabolite in the kidneys of juvenile rats, with concentrations measured by both MALDI IMS and LC-MS of tissue homogenates. htximaging.com Another study detailed a validated LC-MS/MS method for dabrafenib in plasma with a linearity range of 74–2,956 ng.ml-1. japsonline.com The recovery for dabrafenib using this method was over 92.5%. japsonline.com

A separate validated method for dabrafenib in human plasma had a quantification range of 5–5000 ng/mL. nih.gov Several methods have been developed for the simultaneous quantification of dabrafenib and other kinase inhibitors, as well as their metabolites. nih.govresearchgate.netnih.gov

Table 1: Example of a Validated LC-MS/MS Assay for Dabrafenib

ParameterValueReference
Lower Limit of Quantification (LLOQ)74 ng/mL japsonline.com
Upper Limit of Quantification (ULOQ)2,956 ng/mL japsonline.com
Accuracy (% Relative Error)-1.53% to 2.94% japsonline.com
Precision (%RSD)< 4.65% japsonline.com
Recovery> 92.5% japsonline.com

Assessment of Matrix Effects and Analytical Interferences

Biological matrices can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect, which can lead to inaccurate results. To minimize these effects, efficient sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed. researchgate.netdoi.org

In one study, the matrix effect for dabrafenib at low and high-quality control levels was found to be between 95.62% and 102.76%, indicating that the impact of interfering components was minimal under the developed LC-MS/MS conditions. japsonline.comjapsonline.com Another study reported that internal standard-normalized matrix factors for dabrafenib ranged from 0.87 to 0.98, with a precision of less than 6.4% RSD. nih.gov

Isotopic Labeling Approaches for Metabolic Fate Tracking

Isotopic labeling is a powerful technique for tracing the metabolic fate of drugs. This involves using stable, non-radioactive isotopes to label the drug molecule.

Use of Stable Isotopes (e.g., 13C, 2H, 15N) in Metabolic Studies

Stable isotopes such as ¹³C, ²H, and ¹⁵N can be incorporated into the dabrafenib molecule. google.com When this labeled drug is administered, its metabolites, including Carboxy Dabrafenib, will also be labeled. This allows for their clear differentiation from endogenous molecules using mass spectrometry.

For example, a study using [¹⁴C]-dabrafenib in cancer patients showed that the majority of the radioactive dose was recovered in feces (71.1%). researchgate.net Plasma analysis revealed that dabrafenib, hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib accounted for 11%, 8%, 54%, and 3% of the plasma radioactivity, respectively. researchgate.net Isotopically labeled internal standards, such as [²H₉] dabrafenib and [²H₆¹³C₂] carboxy-dabrafenib, have also been used to monitor depletion kinetics in in vitro studies. doi.org

Table 2: Common Stable Isotopes in Drug Metabolism

IsotopeApplication in Metabolic Studies
Carbon-14 (¹⁴C)Used in metabolic studies to trace the drug's path. researchgate.net
Deuterium (²H)Used in reaction kinetics studies. google.com
Carbon-13 (¹³C)A non-radioactive isotope used for metabolic studies. google.com
Nitrogen-15 (¹⁵N)Can be incorporated into drug molecules for tracking. google.com
Fluorine-18 (¹⁸F)Useful for PET or SPECT imaging studies. google.com

Quantitative Metabolomics Using Labeled Internal Standards

The accurate quantification of drug metabolites is paramount in understanding their pharmacokinetic profiles and potential pharmacological activity. In the context of Carboxy Dabrafenib, a major metabolite of the BRAF inhibitor Dabrafenib, quantitative metabolomics plays a crucial role. The gold standard for such quantitative analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS).

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples before processing. The use of a SIL-IS, where one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N), is considered the most effective approach. This is because the SIL-IS co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer, thereby compensating for variations in sample preparation and matrix effects. nih.govyoutube.comyoutube.com

Challenges in Carboxy Dabrafenib Quantification

A significant challenge in the quantitative analysis of Carboxy Dabrafenib is the general lack of commercially available, specific stable isotope-labeled internal standards for this metabolite. nih.govrti.org This has led researchers to adopt a semi-quantitative approach in many studies. In this method, a labeled internal standard for the parent drug, Dabrafenib, is used for the quantification of Carboxy Dabrafenib. nih.govrti.org While this approach is more cost-effective and simpler than synthesizing a custom SIL-IS, it is considered semi-quantitative because the ionization efficiency and other mass spectrometric behaviors of Carboxy Dabrafenib may differ from that of the Dabrafenib SIL-IS.

Despite this limitation, validated LC-MS/MS methods have been successfully developed for the simultaneous quantification of Dabrafenib and the semi-quantification of its major metabolites, including Carboxy Dabrafenib, in human plasma. nih.govnih.govnih.gov These methods are crucial for pharmacokinetic studies and therapeutic drug monitoring.

Research Findings

Studies on the metabolism of Dabrafenib have consistently identified Carboxy Dabrafenib as a major circulating metabolite. Following oral administration of radiolabeled Dabrafenib, Carboxy Dabrafenib was found to be the most abundant metabolite in human plasma, accounting for a significant portion of the total drug-related material. nih.gov

The metabolic pathway involves the initial oxidation of Dabrafenib to Hydroxy-Dabrafenib, primarily by cytochrome P450 (CYP) enzymes CYP2C8 and CYP3A4. nih.gov Hydroxy-Dabrafenib is then further oxidized by CYP3A4 to form Carboxy-Dabrafenib. nih.gov This metabolite has a longer half-life compared to the parent drug and Hydroxy-Dabrafenib. nih.gov

The table below summarizes the typical validation parameters for an LC-MS/MS method used for the semi-quantification of Carboxy Dabrafenib in human plasma, utilizing a labeled internal standard for Dabrafenib.

Validation ParameterTypical FindingReference
Linearity (for Dabrafenib)5–5000 ng/mL nih.gov
Accuracy (as % of nominal concentration)86–112% nih.govnih.gov
Precision (as % CV)&lt;15% nih.govnih.gov
Recovery (for Dabrafenib)85.6–90.9% nih.gov
Internal Standard UsedLabeled Dabrafenib or structural analogue nih.govjapsonline.com

The following table presents pharmacokinetic parameters of Dabrafenib and its major metabolites, highlighting the significance of Carboxy Dabrafenib.

CompoundRelative Plasma Exposure (AUC)Half-life (t½)Reference
Dabrafenib11%5-6 hours nih.gov
Hydroxy-Dabrafenib8%5-6 hours nih.gov
Carboxy-Dabrafenib54%18-20 hours nih.gov
Desmethyl-Dabrafenib3%18-20 hours nih.gov

Role of Carboxy Dabrafenib Disodium Salt in Drug Discovery and Development

Metabolite Identification Strategies in Preclinical Drug Discovery

Metabolite identification is a critical component of the drug development process, essential for understanding a drug's efficacy, potential toxicities, and interactions. nih.gov Regulatory bodies like the FDA encourage the identification of metabolite profiles as early as possible to prevent unexpected safety issues arising from human-specific or disproportionately high-exposure metabolites. ontosight.ai

Integration into ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Metabolite profiling is an indispensable part of ADME studies. europa.eu These studies track the journey of a drug and its metabolites through the body, providing a holistic view of its pharmacokinetic behavior. For Dabrafenib (B601069), ADME studies revealed that it is extensively metabolized. nih.gov The primary metabolic pathway begins with the oxidation of Dabrafenib's t-butyl group, mediated mainly by the cytochrome P450 enzymes CYP2C8 and CYP3A4, to form Hydroxy-Dabrafenib. drugbank.comnih.gov This active metabolite is then further oxidized by CYP3A4 to produce Carboxy-Dabrafenib. drugbank.comnih.gov Subsequently, Carboxy-Dabrafenib undergoes a non-enzymatic, pH-dependent decarboxylation to form Desmethyl-Dabrafenib. nih.gov

A human ADME study using radiolabeled Dabrafenib provided detailed insights into the prevalence of these metabolites. The findings demonstrated that while the parent drug is a key component, its metabolites constitute a significant portion of the circulating drug-related material. Notably, Carboxy-Dabrafenib was found to be the most abundant metabolite in plasma. nih.gov

CompoundRelative Exposure in Plasma (% of Total Radioactivity, AUC)
Carboxy-Dabrafenib54%
Dabrafenib (Parent Drug)11%
Hydroxy-Dabrafenib8%
Desmethyl-Dabrafenib3%

Data sourced from a Phase I study assessing the metabolism of Dabrafenib in cancer patients. nih.gov

Structure-Activity Relationship (SAR) Insights Derived from Carboxy Dabrafenib

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. Analyzing the activity of metabolites like Carboxy-Dabrafenib compared to the parent drug provides invaluable SAR insights, guiding the development of more effective and safer medications.

Comparison of Activity Profiles between Dabrafenib and Carboxy Dabrafenib

Dabrafenib is a potent and selective inhibitor of the BRAF V600 mutant kinase. nih.govtga.gov.au Its therapeutic effect is derived from this specific inhibition of the MAPK pathway, which is constitutively active in certain cancers like melanoma. drugbank.com While Dabrafenib is highly active, its metabolites exhibit a range of pharmacological activities.

Pharmacological reviews and regulatory assessments have clarified the activity hierarchy among the major metabolites. fda.gov All three primary metabolites—Hydroxy-Dabrafenib, Desmethyl-Dabrafenib, and Carboxy-Dabrafenib—were shown to possess inhibitory activity against the target BRAF V600E kinase. tga.gov.aufda.gov However, their potencies vary significantly. The Desmethyl-Dabrafenib metabolite was found to have activity similar to the parent compound, Dabrafenib. fda.gov This was followed in potency by Hydroxy-Dabrafenib. fda.gov In contrast, the activity of Carboxy-Dabrafenib is described as being "largely reduced". researchgate.net Further in vitro studies showed that while other metabolites inhibited various P450 enzymes, Carboxy-Dabrafenib did not inhibit any of the P450 enzymes tested, indicating a distinct and less interactive biological profile. nih.gov

CompoundRelative BRAF V600E Inhibitory ActivityP450 Enzyme Inhibition
Dabrafenib (Parent)HighInhibits CYP2C8, 2C9, 2C19, 3A4 nih.gov
Desmethyl-DabrafenibHigh (Similar to Parent) fda.govInhibits CYP2B6, 2C8, 2C9, 2C19, 3A4 nih.gov
Hydroxy-DabrafenibModerate fda.govInhibits CYP1A2, 2C9, 3A4 nih.gov
Carboxy-DabrafenibLow / Largely Reduced fda.govresearchgate.netNone of the tested enzymes nih.gov

Implications for Designing Next-Generation Kinase Inhibitors

The SAR insights from Dabrafenib's metabolites have profound implications for future drug design. The metabolic pathway reveals that Dabrafenib is converted into both highly active (Desmethyl) and significantly less active (Carboxy) forms. The fact that Carboxy-Dabrafenib is the most abundant circulating metabolite, yet possesses the lowest activity, highlights a significant metabolic liability. nih.govfda.gov This metabolic "sink" effectively reduces the concentration of the more potent parent drug and other active metabolites.

For medicinal chemists designing next-generation kinase inhibitors, this presents a clear challenge and opportunity. A primary goal would be to design new molecules that are resistant to the metabolic pathways leading to less active forms. Specifically, strategies could include:

Blocking Oxidation: Modifying the t-butyl group or its surrounding chemical environment to make it less susceptible to the initial CYP-mediated oxidation, thereby increasing the half-life of the parent drug.

Preventing Carboxylation: Designing analogs where the Hydroxy-Dabrafenib intermediate cannot be further oxidized to the inactive Carboxy-Dabrafenib. This would preserve a more active metabolic profile.

Improving Metabolic Profile: Aiming for metabolic pathways that predominantly produce metabolites with equal or greater potency than the parent compound.

Considerations for Metabolite-Driven Drug Design and Prodrug Strategies

The study of metabolites can directly influence the design of new drugs, either by identifying a superior active metabolite that can be developed as a drug itself or by inspiring prodrug strategies. ontosight.aiCurrent time information in Waukesha County, US. A prodrug is an inactive or less active compound that is converted into an active drug within the body. nih.govtga.gov.au

The metabolic cascade of Dabrafenib offers unique considerations for such strategies. While the highly abundant Carboxy-Dabrafenib is not a viable drug candidate due to its low activity, its subsequent conversion to the highly active Desmethyl-Dabrafenib is of significant interest. nih.govfda.gov This conversion occurs via a non-enzymatic decarboxylation, making Carboxy-Dabrafenib a form of intermediate or "pro-metabolite" for another active species. nih.gov

This understanding could inspire novel prodrug designs. For instance, a new drug could be intentionally designed to be metabolized into a stable, inactive carboxylated form that then slowly releases a highly potent, decarboxylated active form through a pH-dependent mechanism in the tumor microenvironment. Such a strategy could potentially offer a more controlled and sustained release of the active therapeutic agent. This approach leverages the body's own metabolic and physiological processes to optimize drug performance. Current time information in Waukesha County, US.

Compound Reference Table

Common NameSystematic or Alternative Name(s)
DabrafenibN-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
Carboxy Dabrafenib Disodium (B8443419) SaltThe disodium salt form of Carboxy Dabrafenib
Carboxy-Dabrafenib2-[5-(2-aminopyrimidin-4-yl)-4-[3-(2,6-difluorobenzenesulfonamido)-2-fluorophenyl]-1,3-thiazol-2-yl]-2-methylpropanoic acid drugbank.com
Hydroxy-DabrafenibMetabolite formed by oxidation of Dabrafenib's t-butyl group
Desmethyl-DabrafenibMetabolite formed by decarboxylation of Carboxy-Dabrafenib

Rational Design of Analogs Based on Metabolite Activity

The rational design of drug analogs is a cornerstone of medicinal chemistry, aiming to optimize the pharmacological and pharmacokinetic properties of a lead compound. In the context of carboxy dabrafenib, its inherent lack of pharmacological activity as a BRAF inhibitor means it does not serve as a scaffold for designing more potent analogs. Instead, its significance lies in representing a major metabolic pathway of dabrafenib. nih.govresearchgate.net

Understanding the metabolic conversion of dabrafenib to hydroxy-dabrafenib and subsequently to carboxy-dabrafenib is critical for designing new analogs that can potentially bypass or slow down this metabolic route. nih.gov The goal of such a design strategy would be to maintain higher concentrations of the active parent drug, dabrafenib, for a longer duration, potentially leading to improved efficacy. Medicinal chemists can utilize the structural information of carboxy dabrafenib to make targeted modifications to the dabrafenib molecule, particularly at the t-butyl group which is the primary site of oxidation. nih.gov By replacing this group with other chemical moieties that are less susceptible to oxidation, researchers can aim to create analogs with a more favorable metabolic profile.

Development of Metabolite-Activated Prodrugs

Metabolite-activated prodrugs are inactive compounds that are converted into a pharmacologically active metabolite in the body. This strategy is often employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. However, in the case of carboxy dabrafenib, its status as an inactive metabolite makes it an unsuitable candidate for development as a metabolite-activated prodrug. nih.gov The active entity in this metabolic cascade is the parent compound, dabrafenib, and its active metabolite, hydroxy-dabrafenib. researchgate.net

The conversion of carboxy-dabrafenib to desmethyl-dabrafenib, another metabolite, occurs via a pH-dependent decarboxylation rather than a specific enzyme-mediated activation that would be predictable and controllable for a prodrug approach. nih.govresearchgate.net Therefore, the focus in the context of dabrafenib's metabolism is not on activating its inactive metabolites, but rather on understanding their formation to better sustain the levels of the active drug.

Implications for Preclinical Drug-Drug Interaction Studies

The potential for drug-drug interactions (DDIs) is a critical aspect of preclinical drug development. Metabolites of a drug can often be the perpetrators of such interactions. While carboxy dabrafenib is a major circulating metabolite of dabrafenib, its role in clinically significant DDIs appears to be minimal. nih.govdoi.org

Mechanistic Understanding of Metabolic Enzyme Inhibition/Induction by Carboxy Dabrafenib

In vitro studies have been conducted to investigate the potential of dabrafenib and its major metabolites to inhibit or induce cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. These studies have consistently shown that carboxy-dabrafenib does not inhibit the major P450 enzymes. nih.govdoi.org This lack of inhibitory activity is a key differentiator from the parent drug, dabrafenib, and its other metabolites like hydroxy-dabrafenib and desmethyl-dabrafenib, which do exhibit some inhibitory effects on various CYP isoforms. nih.govdoi.org

The table below summarizes the findings from in vitro studies on the inhibitory potential of carboxy-dabrafenib against various P450 enzymes.

EnzymeCarboxy-Dabrafenib InhibitionReference
CYP1A2No inhibition nih.gov
CYP2B6No inhibition nih.gov
CYP2C8No inhibition nih.gov
CYP2C9No inhibition nih.gov
CYP2C19No inhibition nih.gov
CYP3A4No inhibition nih.gov

This table is based on data indicating that carboxy-dabrafenib did not inhibit any of the P450 enzymes tested.

The structural features of carboxy dabrafenib, particularly the presence of the carboxylic acid group, likely contribute to its lack of interaction with the active sites of these metabolic enzymes. Furthermore, unlike the parent drug dabrafenib, which has been shown to induce CYP2B6 and CYP3A4 mRNA expression, there is no evidence to suggest that carboxy dabrafenib has any significant inducing effect on these or other metabolic enzymes. nih.gov

Impact on Co-Administered Drug Metabolism in Preclinical Models

Studies investigating the effect of potent CYP inhibitors on the pharmacokinetics of dabrafenib and its metabolites provide indirect evidence of carboxy dabrafenib's limited role in DDIs. For instance, co-administration of ketoconazole, a strong CYP3A inhibitor, led to a 16% decrease in the area under the curve (AUC) for carboxy-dabrafenib, while the AUC for dabrafenib and its other metabolites increased. nih.gov Similarly, the CYP2C8 inhibitor gemfibrozil (B1671426) did not affect the systemic exposure to dabrafenib metabolites, including carboxy-dabrafenib. nih.gov

Emerging Research Directions and Future Perspectives on Carboxy Dabrafenib Disodium Salt

Potential for Carboxy Dabrafenib (B601069) as a Preclinical Biomarker

The development of reliable preclinical biomarkers is essential for predicting therapeutic efficacy and understanding pharmacodynamics. crownbio.com Given its high systemic exposure and long half-life compared to Dabrafenib, Carboxy Dabrafenib presents a compelling candidate for a preclinical biomarker. nih.govresearchgate.net

Correlation with Pharmacodynamic Endpoints in Animal Models

In preclinical animal models, the plasma concentration of a drug or its metabolites can be correlated with pharmacodynamic markers in tumor tissue to establish an exposure-response relationship. While studies have been conducted for Dabrafenib, a focused investigation on Carboxy Dabrafenib is a logical next step. nih.govnih.govresearchgate.net Future research should aim to correlate the steady-state concentrations of Carboxy Dabrafenib in animal models with key pharmacodynamic endpoints such as the inhibition of downstream signaling molecules (e.g., pERK) and markers of cell proliferation and apoptosis in tumor xenografts. This would help to ascertain whether the levels of this metabolite are a better predictor of target engagement and biological response than the parent compound alone.

Utility in Preclinical Efficacy Prediction

The predictive value of a biomarker lies in its ability to forecast therapeutic outcomes. researchgate.net Exploratory biomarker analyses in clinical trials of Dabrafenib have been performed, but the specific utility of Carboxy Dabrafenib as a predictive biomarker in preclinical models has not been fully elucidated. nih.gov Preclinical studies could be designed to assess whether baseline or early on-treatment levels of Carboxy Dabrafenib in animal models correlate with tumor response and the development of resistance. Such studies would be invaluable in determining if monitoring Carboxy Dabrafenib levels could help in predicting which preclinical models are more likely to respond to Dabrafenib therapy.

Strategies for Targeting Metabolic Pathways Related to Carboxy Dabrafenib

The metabolism of Dabrafenib is primarily mediated by CYP2C8 and CYP3A4, leading to the formation of Hydroxy-Dabrafenib, which is then oxidized to Carboxy-Dabrafenib. nih.govnih.gov Carboxy-Dabrafenib can then be non-enzymatically decarboxylated to Desmethyl-Dabrafenib. nih.govresearchgate.net Given that Carboxy-Dabrafenib is the most abundant metabolite, understanding and potentially modulating its metabolic fate could be a novel therapeutic strategy. nih.govresearchgate.net

Research into melanoma metabolism has shown that BRAF inhibition can lead to metabolic reprogramming, with cells shifting from glycolysis towards oxidative phosphorylation. nih.gov Future research could investigate whether Carboxy Dabrafenib itself influences these metabolic shifts. Furthermore, exploring strategies to either enhance or inhibit the conversion of Dabrafenib to Carboxy Dabrafenib, or the subsequent metabolism of Carboxy Dabrafenib, could be a new avenue for therapeutic intervention. For instance, if Carboxy Dabrafenib is found to have significant, desirable off-target effects, strategies to increase its formation could be explored. Conversely, if it is found to contribute to resistance, inhibiting its formation might be beneficial.

Compound Names

Compound Name
Carboxy Dabrafenib Disodium (B8443419) Salt
Dabrafenib
Hydroxy-Dabrafenib
Desmethyl-Dabrafenib
pERK
Ki67
p27

Enzyme Inhibitors for Modulating Metabolite Levels

The formation of carboxy dabrafenib is a multi-step enzymatic process. The parent drug, dabrafenib, is first metabolized by cytochrome P450 enzymes CYP2C8 and CYP3A4 to form hydroxy-dabrafenib. drugbank.comnih.gov This active metabolite is subsequently oxidized, primarily by CYP3A4, to produce carboxy dabrafenib. drugbank.com Therefore, modulating the levels of carboxy dabrafenib is theoretically achievable by inhibiting the enzymes responsible for its synthesis.

Research indicates that potent inhibitors of CYP3A4 and CYP2C8 can significantly affect the pharmacokinetics of dabrafenib, thereby influencing the downstream production of its metabolites. nih.gov While in vitro studies have shown that carboxy dabrafenib itself does not inhibit major P450 enzymes, its precursor, hydroxy-dabrafenib, shows weak inhibitory activity against CYP1A2, CYP2C9, and CYP3A4. nih.govdoi.org The conversion of carboxy dabrafenib to its successor, desmethyl-dabrafenib, occurs via a non-enzymatic, pH-dependent decarboxylation, meaning this step is not influenced by CYP inhibitors or inducers. nih.govresearchgate.net

Future research may focus on utilizing specific enzyme inhibitors in preclinical models to control the formation rate of carboxy dabrafenib. This would allow for a more precise investigation of its biological persistence and potential off-target effects, independent of the fluctuations of its pharmacologically active precursors.

Table 1: Enzymes in the Dabrafenib Metabolic Pathway and a Summary of their Interactions

CompoundMetabolizing Enzyme(s)Effect of Inhibitors on Compound LevelsInhibitory Activity of Compound
Dabrafenib CYP2C8 (primary), CYP3A4 (secondary) drugbank.comnih.govIncreased by CYP2C8/CYP3A4 inhibitors nih.govInhibits CYP2C8, 2C9, 2C19, 3A4 nih.gov
Hydroxy-Dabrafenib CYP3A4 drugbank.comIncreased by CYP3A4 inhibitorsInhibits CYP1A2, 2C9, 3A4 (weakly) nih.gov
Carboxy Dabrafenib Formed via oxidation of Hydroxy-Dabrafenib by CYP3A4 drugbank.comLevels indirectly affected by CYP3A4 inhibitorsDoes not inhibit tested P450 enzymes nih.govdoi.org
Desmethyl-Dabrafenib Formed via non-enzymatic decarboxylation of Carboxy Dabrafenib nih.govNot applicable (non-enzymatic)Inhibits CYP2B6, 2C8, 2C9, 2C19, 3A4 nih.gov

Genetic Manipulation of Metabolic Pathways in Research Models

The significant role of CYP2C8 and CYP3A4 in dabrafenib metabolism highlights the potential impact of genetic variations on its pharmacokinetic profile. numberanalytics.com Pharmacogenomic studies have revealed that polymorphisms in genes encoding these enzymes can alter drug clearance, leading to variability in exposure to both dabrafenib and its metabolites. numberanalytics.com

This opens a future research avenue for the use of genetically manipulated research models. The development of cell lines or animal models with specific CYP enzyme modifications—such as knock-outs, knock-ins, or humanized versions—could provide powerful tools. nih.gov Such models would enable researchers to:

Precisely quantify the rate of carboxy dabrafenib formation under different genetic conditions.

Isolate and study the specific biological consequences of high, sustained levels of carboxy dabrafenib, separate from the effects of the parent drug.

Investigate mechanisms of resistance or toxicity that may be linked to metabolite accumulation in specific genetic subpopulations.

This approach, often termed Gene-Directed Enzyme Prodrug Therapy (GDEPT) in therapeutic contexts, can be adapted for research to improve our understanding of drug metabolism pathways and the roles of specific metabolites. nih.gov

Integration of Carboxy Dabrafenib Research into Systems Biology Approaches

Systems biology offers a holistic framework for understanding the complex interactions within a biological system. Integrating data on carboxy dabrafenib into these models is a critical next step to move beyond simple pharmacokinetics and understand its broader impact.

Network Pharmacology and Multi-Omics Data Integration

Network pharmacology and multi-omics integration are revolutionizing drug discovery by providing a comprehensive view of how a drug and its metabolites interact with complex biological networks. nih.gov While much of the systems-level research on dabrafenib has focused on the parent drug's interaction with the MAPK pathway and mechanisms of resistance nih.govaacrjournals.org, there is a significant opportunity to incorporate its metabolites.

Future research should aim to integrate metabolomics data, specifically tracking carboxy dabrafenib levels, with other omics datasets (genomics, transcriptomics, proteomics). nih.gov This could uncover previously unknown correlations or causal relationships. For instance, such an approach could identify if high concentrations of carboxy dabrafenib are associated with off-target pathway modulation or changes in the tumor microenvironment that are not directly attributable to BRAF inhibition. This "multiple drugs → multiple targets" paradigm is essential for a complete understanding, where a metabolite can be considered an interacting agent within the network. nih.gov

Computational Modeling of Metabolite Dynamics

Computational modeling has become an indispensable tool for predicting the pharmacokinetics of a drug and its metabolites. Several population pharmacokinetic (popPK) and mechanistic models have been developed for dabrafenib. nih.govresearchgate.net

A notable advancement is the development of a Mechanistically Coupled Pharmacokinetic (MCPK) model that explicitly includes dabrafenib and its primary metabolites: hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib. imbm.org This model simulates the complex interplay of enzyme induction, accumulation, and drug-drug interactions. imbm.org One key prediction from this model was an eight-fold increase in the steady-state concentrations of both carboxy-dabrafenib and desmethyl-dabrafenib over four weeks of standard dosing. imbm.org

These computational models are crucial for:

Predicting metabolite accumulation over long-term treatment.

Simulating the impact of genetic polymorphisms in CYP enzymes on metabolite levels. numberanalytics.com

Generating hypotheses about the potential contribution of sustained metabolite exposure to long-term treatment outcomes.

Table 2: Predicted Fold-Change Increase in Metabolite Peak Concentration (Cmax) at Steady-State Compared to Initial Dose (Computational Model)

Dabrafenib DosePredicted Cmax Increase for Carboxy-DabrafenibPredicted Cmax Increase for Desmethyl-Dabrafenib
150 mg b.d. 8-fold imbm.org8-fold imbm.org
100 mg b.d. 4 to 6-fold imbm.org4 to 6-fold imbm.org
75 mg b.d. 3 to 4-fold imbm.org3 to 4-fold imbm.org

Future Investigative Avenues in Preclinical Disease Models

While carboxy dabrafenib is considered inactive from a kinase inhibition perspective, its prevalence and persistence warrant further investigation in preclinical models, particularly in the context of combination therapies.

Role in Combination Therapeutic Strategies (Preclinical Focus)

Dabrafenib is frequently used in combination with other agents to enhance efficacy and overcome resistance. nih.gov The most established combination is with the MEK inhibitor trametinib, which demonstrated superior outcomes over monotherapy in preclinical models and clinical trials. nih.govnih.gov Emerging preclinical research is exploring novel combinations, such as with an anti-HER2 antibody-drug conjugate, which has shown synergistic tumor regression in BRAF-mutant melanoma models. nih.gov Furthermore, preclinical data suggest a rationale for combining targeted therapies like dabrafenib with immunotherapy, as BRAF inhibition may prime the immune system for a better response to checkpoint blockade. youtube.comnih.gov

A significant gap in this research is the role of dabrafenib's metabolites. Given that carboxy dabrafenib is the most abundant metabolite with a long half-life nih.govfda.gov, its presence throughout these combination regimens is a critical, yet unexamined, variable. Future preclinical studies should be designed to explicitly investigate:

Whether sustained high levels of carboxy dabrafenib contribute to, interfere with, or are benign to the efficacy of combination strategies.

If carboxy dabrafenib has any immunomodulatory effects that could impact the synergy between dabrafenib and checkpoint inhibitors.

Whether the accumulation of this metabolite influences the toxicity profile of combination therapies.

Clarifying the role of this major metabolite is essential for a complete understanding of the mechanisms underlying current and future combination strategies involving dabrafenib.

Table 3: Preclinical Combination Strategies with Dabrafenib

Combination AgentTherapeutic ClassPreclinical Finding
Trametinib MEK InhibitorEnhanced inhibition of tumor growth and reduced occurrence of skin lesions compared to monotherapy. nih.govnih.gov
Anti-HER2 Antibody-Drug Conjugate (RC48) Antibody-Drug ConjugateSynergistic tumor regression in BRAF-mutant melanoma cell lines and xenograft models. nih.gov
Checkpoint Inhibitors (e.g., anti-PD1) ImmunotherapyPreclinical rationale suggests BRAF inhibition may prime the immune system, potentially enhancing immunotherapy response. youtube.com

Exploration in Non-Oncological Disease Contexts (Mechanistic)

Extensive investigation into the scientific literature reveals a significant gap in research concerning the mechanistic exploration of Carboxy Dabrafenib Disodium Salt in non-oncological disease contexts. The current body of evidence primarily focuses on its role as a metabolite of the BRAF inhibitor, Dabrafenib, within the realm of oncology.

Dabrafenib is metabolized in the body, leading to the formation of several metabolites, including Carboxy Dabrafenib. drugbank.com This metabolite is generally considered to have clinically insignificant pharmacological activity compared to the parent drug, Dabrafenib, and other active metabolites like Hydroxy-Dabrafenib and Desmethyl-Dabrafenib. fda.govfda.gov The primary mechanism of action of Dabrafenib is the inhibition of mutated BRAF kinases, a key pathway in certain cancers. novartis.com

While there is research into the broader effects of BRAF inhibitors, such as the paradoxical activation of the MAPK pathway in cells without BRAF mutations, this is a class effect of the inhibitors and not specific to this compound. nih.gov Similarly, studies on the interaction of Dabrafenib with other cellular targets, like the human pregnane (B1235032) X receptor (hPXR), focus on the parent compound and its implications for drug metabolism and interactions. mdpi.com

To date, no dedicated studies have been published that investigate the potential therapeutic mechanisms of this compound in non-cancerous diseases. Therefore, a detailed account of its research findings and mechanistic pathways in such contexts cannot be provided.

Research Findings on this compound in Non-Oncological Contexts

Research AreaFindings
Mechanistic Studies in Non-Oncological DiseasesNo publicly available research data.
Cellular Pathway Modulation (Non-Cancer)No publicly available research data.
Molecular Target Interaction (Non-Cancer)No publicly available research data.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and stability of Carboxy Dabrafenib Disodium Salt in preclinical studies?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, ensuring a retention time match with reference standards. For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure, quantifying degradation products via mass spectrometry (MS). Solubility in aqueous buffers (e.g., PBS) should be tested using dynamic light scattering (DLS) to monitor aggregation .

Q. How should researchers design in vitro assays to assess the kinase inhibition profile of this compound?

  • Methodological Answer : Employ fluorescence-based kinase activity assays (e.g., Z′-LYTE® kinase assay) using recombinant BRAF V600E mutants. Include positive controls (e.g., vemurafenib) and negative controls (wild-type BRAF). Use dose-response curves (0.1–10 µM) to calculate IC₅₀ values. Validate results with Western blotting for downstream targets like phosphorylated MEK/ERK .

Q. What are the best practices for ensuring reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Standardize reaction conditions (e.g., solvent system, temperature, stoichiometry) and document intermediates via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Publish detailed synthetic protocols in peer-reviewed journals, including purification steps (e.g., recrystallization from ethanol/water). Independent replication by a third-party lab is critical for validation .

Advanced Research Questions

Q. What methodological considerations are critical when investigating the metabolic pathways of this compound in hepatocyte models?

  • Methodological Answer : Use primary human hepatocytes or HepG2 cells incubated with 10 µM Carboxy Dabrafenib. Perform LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation/sulfation) metabolites. Compare metabolic stability across species (human vs. rodent). Incorporate cytochrome P450 inhibitors (e.g., ketoconazole) to elucidate enzyme-specific pathways .

Q. How can contradictory data on the efficacy of Carboxy Dabrafenib in BRAF-mutant vs. wild-type models be systematically analyzed?

  • Methodological Answer : Apply meta-analysis frameworks to aggregate data from multiple studies. Stratify results by mutation status (V600E/K vs. wild-type) and model type (cell lines, patient-derived xenografts). Use statistical tools like Fisher’s exact test to evaluate heterogeneity. Reconcile discrepancies by validating BRAF status via droplet digital PCR (ddPCR) .

Q. What experimental strategies are employed to overcome acquired resistance to this compound in longitudinal cancer studies?

  • Methodological Answer : Develop resistant cell lines via chronic exposure to escalating doses (1–10 µM over 6 months). Perform RNA-seq to identify upregulated pathways (e.g., MAPK reactivation, RTK overexpression). Test combination therapies with MEK inhibitors (e.g., trametinib) or ERK inhibitors in in vivo xenograft models. Monitor tumor regression via bioluminescence imaging .

Data Analysis and Reporting

Q. How should researchers address variability in pharmacokinetic (PK) data for this compound across preclinical models?

  • Methodological Answer : Use non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and t₁/₂ in plasma/tissue samples. Normalize data to body surface area or weight. Apply population PK modeling (e.g., Monolix) to account for interspecies differences. Cross-validate with in silico simulations (GastroPlus®) .

Q. What frameworks are recommended for integrating omics data (genomics, proteomics) into mechanistic studies of Carboxy Dabrafenib?

  • Methodological Answer : Use multi-omics integration tools (e.g., MOFA+) to correlate BRAF mutation status with proteomic signatures. Validate findings via CRISPR-Cas9 knockout of candidate resistance genes (e.g., COT/MAP3K8). Publicly deposit raw data in repositories like GEO or PRIDE to ensure reproducibility .

Safety and Compliance

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for handling cytotoxic agents: use fume hoods, wear nitrile gloves, and dispose of waste via incineration. Monitor airborne particulates with OSHA-compliant sensors. Conduct routine cytotoxicity testing on HEK293 cells to assess accidental exposure risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.